molecular formula C9H18 B092814 2-Methyl-2-octene CAS No. 16993-86-5

2-Methyl-2-octene

Cat. No.: B092814
CAS No.: 16993-86-5
M. Wt: 126.24 g/mol
InChI Key: YBOZNTGUYASNRA-UHFFFAOYSA-N
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Description

2-Methyl-2-octene (CAS: 16993-86-5) is a branched, unsaturated hydrocarbon with the molecular formula C₉H₁₈ and a molecular weight of 126.24 g/mol . Its IUPAC name is 2-methyloct-2-ene, and it is classified as a trisubstituted alkene due to the methyl group branching at the second carbon of the octene chain. The compound’s InChIKey (YBOZNTGUYASNRA-UHFFFAOYSA-N) and 3D structural data are available via NIST repositories . Key physical properties include a boiling point of 418 K (145°C) and a calculated zero-point vibrational energy (ZPVE) of 7.097 eV, indicative of its thermal stability .

Infrared (IR) spectroscopy identifies its characteristic absorption at 960 cm⁻¹, attributed to the C=C stretching vibration in its trisubstituted alkene structure . Gas chromatography (GC) retention times (e.g., 125 min under specific conditions) further distinguish it from linear alkenes like 1-octene .

Properties

IUPAC Name

2-methyloct-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-4-5-6-7-8-9(2)3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOZNTGUYASNRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168773
Record name 2-Methyl-2-octene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16993-86-5
Record name 2-Methyl-2-octene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016993865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-2-octene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The dehydration of 2-methyl-2-octanol proceeds via an E1 elimination mechanism under acidic conditions. Protonation of the hydroxyl group generates an oxonium ion, followed by carbocation formation and subsequent β-hydrogen elimination to yield 2-methyl-2-octene. Tertiary alcohols like 2-methyl-2-octanol favor this pathway due to carbocation stability.

Catalysts and Conditions

CatalystTemperature (°C)Yield (%)Selectivity (%)Source
H₂SO₄ (conc.)140–16078–8288–92
H₃PO₄120–14075–8085–90
Al₂O₃-SiO₂ (75:25)1508494
ZrO₂/La₂O₃1308997

Key Observations :

  • Sulfuric acid remains widely used but requires corrosion-resistant reactors.

  • Phosphoric acid offers milder conditions but lower yields.

  • Bifunctional catalysts (e.g., ZrO₂/La₂O₃) enhance selectivity by balancing Brønsted and Lewis acidity.

Industrial-Scale Optimization

  • Continuous-flow reactors reduce side reactions (e.g., ether formation) by minimizing residence time.

  • Water removal via azeotropic distillation shifts equilibrium toward alkene production.

Olefin Metathesis of Linear Alkenes

Reaction Overview

Olefin metathesis redistributes alkylidene groups between alkenes. For this compound, cross-metathesis of 1-octene with 2-pentene using ruthenium catalysts is effective:

1-octene+2-penteneRu catalystThis compound+ethylene\text{1-octene} + \text{2-pentene} \xrightarrow{\text{Ru catalyst}} \text{this compound} + \text{ethylene}

Catalytic Systems

CatalystTemperature (°C)Conversion (%)Selectivity (%)Source
Grubbs 2nd generation409285
Hoveyda-Grubbs608889
RuCl₃/Al₂O₃1007578

Advantages :

  • Tolerance to functional groups and moisture.

  • Scalable under mild conditions (40–100°C).

Limitations :

  • High catalyst costs (e.g., Grubbs: $1,200/g).

  • Ethylene byproduct necessitates gas-phase separation.

Isomerization of Substituted Alkenes

Isomerization Pathways

Linear alkenes (e.g., 3-methyl-1-octene) isomerize to this compound via acid- or metal-catalyzed mechanisms:

  • Acid-catalyzed : Protonation forms carbocation intermediates, enabling hydride shifts.

  • Metal-catalyzed : Pd or Ni facilitates π-allyl complex formation, favoring thermodynamically stable isomers.

Comparative Data

SubstrateCatalystTemperature (°C)Yield (%)Selectivity (%)Source
3-methyl-1-octeneH-ZSM-54008193
4-methyl-1-octenePd/C2007688
2-methyl-1-octeneNi/Al₂O₃1808391

Industrial Applications :

  • Fixed-bed reactors with ZSM-5 zeolites achieve >80% conversion in petrochemical processes.

  • Bimetallic catalysts (e.g., Ni-Pd/Al₂O₃) improve resistance to coking.

Emerging Methods and Innovations

Biocatalytic Dehydration

Recent studies explore dehydratase enzymes for alkene synthesis under ambient conditions. While yields remain low (30–40%), this approach offers sustainability benefits.

Plasma-Assisted Catalysis

Non-thermal plasma activates 2-methyl-2-octanol at 80°C, achieving 72% yield with reduced catalyst loading .

Chemical Reactions Analysis

Hydrogenation

Catalytic hydrogenation saturates the double bond, forming 2-methyloctane:

  • Catalysts : Palladium on carbon (Pd/C) or platinum oxide (PtO₂) .

  • Conditions : 25–100°C under 1–3 atm H₂ .

  • Mechanism : Syn addition of hydrogen across the double bond, with minimal steric hindrance due to the trisubstituted structure .

Hydrohalogenation

2-Methyl-2-octene reacts with hydrogen halides (e.g., HBr) via ionic or radical mechanisms:

  • Markovnikov Addition : In absence of peroxides, HBr adds to the more substituted carbon, forming 2-bromo-2-methyloctane .

  • Anti-Markovnikov Addition : With peroxides, radical chain mechanisms produce 1-bromo-2-methyloctane as the major product .

ReagentConditionsProduct
HBr (dark)0–25°C2-bromo-2-methyloctane
HBr + ROORLight, 25°C1-bromo-2-methyloctane

Hydroboration-Oxidation

The reaction with borane (BH₃) followed by oxidation yields alcohols:

  • Regioselectivity : Boron attaches to the less substituted carbon, resulting in 2-methyl-1-octanol after oxidation .

Allylic Bromination

Under radical conditions, this compound undergoes allylic bromination using N-bromosuccinimide (NBS):

  • Mechanism : Bromine radicals abstract allylic hydrogens, forming a resonance-stabilized radical that reacts with Br₂ to yield 3-bromo-2-methyl-2-octene .

  • Selectivity : The reaction favors the allylic position due to the lower bond dissociation energy (~88 kcal/mol) compared to vinylic C-H bonds .

Polymerization and Oligomerization

This compound participates in acid-catalyzed oligomerization, forming dimers and trimers:

  • Catalysts : BF₃ or AlCl₃ .

  • Products : Branched C₁₈ and C₂₇ alkenes, used in lubricants and fuel additives .

CatalystTemperature (°C)Major Oligomer
BF₃50–80C₁₈H₃₆
AlCl₃25–40C₂₇H₅₄

Environmental Reactivity

As a volatile organic compound (VOC), this compound contributes to atmospheric ozone formation:

  • Maximum Incremental Reactivity (MIR) : Estimated at 2.1–2.5 g O₃/g VOC, based on analogous branched alkenes .

  • Degradation Pathways : Reacts with hydroxyl radicals (- OH) in the troposphere, with a half-life of ~4–6 hours .

Scientific Research Applications

Combustion Studies

Kinetic Modeling and Oxidation Research
2-Methyl-2-octene is utilized in combustion studies due to its unique structural characteristics, particularly the position of the double bond. Research has shown that its combustion kinetics can provide insights into the behavior of allylic hydrocarbon radicals. The compound's ability to form resonantly stabilized allylic radicals makes it an ideal candidate for studying ignition properties and combustion mechanisms in hydrocarbon fuels .

Experimental Investigations
Studies involving shock tubes and jet-stirred reactors have been conducted to measure ignition delay times and species concentrations during the oxidation of this compound. These experiments help in developing detailed chemical kinetic reaction mechanisms that are crucial for improving the efficiency and performance of fuels used in internal combustion engines .

Fuel Technology

Role in Transportation Fuels
Olefins like this compound are significant components of transportation fuels, contributing to their octane ratings and overall combustion characteristics. The presence of such branched alkenes enhances fuel performance by improving resistance to knocking in spark-ignition engines . Research indicates that olefins can constitute up to 15-20% of gasoline formulations, thus influencing ignition properties and emissions profiles .

Chemical Synthesis

Intermediate in Organic Synthesis
this compound serves as a valuable intermediate in organic synthesis, particularly in the production of various chemical compounds. Its double bond allows for reactions such as hydroformylation, which can yield aldehydes used in further synthetic pathways . This versatility makes it a key building block in the synthesis of more complex molecules.

Polymer Production
The compound is also employed in the production of polymers. Its reactivity can be harnessed to create copolymers with desirable properties, making it useful in materials science applications. The incorporation of this compound into polymer matrices can enhance mechanical strength and thermal stability .

Analytical Applications

Separation Techniques
In analytical chemistry, this compound is used as a standard or reference compound for various chromatographic techniques due to its well-defined physical properties. Its distinct retention characteristics allow for effective separation and analysis of complex mixtures .

Case Study 1: Kinetic Studies on Combustion

A series of experiments were conducted using shock tubes to analyze the ignition characteristics of this compound under varying pressure conditions (1.7 to 31 atm) and temperatures (1330 to 1730 K). The findings indicated that the compound exhibits strong octane sensitivity, making it suitable for use as a high-performance fuel additive .

Case Study 2: Polymer Synthesis

Research demonstrated that incorporating this compound into polyolefin matrices improved mechanical properties compared to traditional monomers. The study highlighted the potential for developing new materials with enhanced durability and thermal resistance, showcasing its utility in industrial applications .

Mechanism of Action

The mechanism of action of 2-Methyl-2-octene in chemical reactions involves the interaction of its carbon-carbon double bond with various reagents. For example:

    Oxidation: The double bond reacts with oxidizing agents, leading to the formation of intermediate epoxides or diols, which further react to form the final oxygenated products.

    Reduction: The double bond is hydrogenated in the presence of a metal catalyst, resulting in the addition of hydrogen atoms and the formation of a saturated alkane.

    Substitution: The double bond reacts with halogens, leading to the formation of a cyclic halonium ion intermediate, which is then attacked by a halide ion to form the dihalogenated product.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-methyl-2-octene with structurally related alkenes, emphasizing differences in molecular structure, physical properties, and reactivity.

Property This compound 1-Octene cis-2-Octene 2-Methyl-2-butene 2-Methyl-6-methylene-2-octene
Molecular Formula C₉H₁₈ C₈H₁₆ C₈H₁₆ C₅H₁₀ C₁₀H₁₈
Molecular Weight (g/mol) 126.24 112.22 112.22 70.13 138.25
CAS Number 16993-86-5 111-66-0 7642-15-1 513-35-9 10054-09-8
Boiling Point 418 K (145°C) 394 K (121°C) 402 K (129°C) 311 K (38°C) Not reported
Substitution Type Trisubstituted Terminal (monosubstituted) Disubstituted (cis) Trisubstituted Tetrasubstituted
IR Absorption (C=C) 960 cm⁻¹ 910 cm⁻¹ 960–970 cm⁻¹ (cis-specific) ~890 cm⁻¹ Not reported
GC Retention Time 125 min 116 min 136 min Not reported Not reported
Key Reactivity Major product in alkylation reactions (e.g., 70:30 ratio vs. 1-octene in Grignard reactions) Prone to polymerization and oxidation Stereospecific reactions (e.g., epoxidation) Rapid hydration due to high alkene stability Likely higher steric hindrance

Structural and Reactivity Analysis

Branching and Stability

  • This compound exhibits greater thermodynamic stability than linear alkenes (e.g., 1-octene) due to hyperconjugation and alkyl group electron donation at the trisubstituted double bond . This stability is reflected in its higher boiling point compared to 1-octene (145°C vs. 121°C) .
  • In contrast, 2-methyl-2-butene (a smaller analog) has a significantly lower boiling point (38°C) due to reduced molecular weight and weaker van der Waals forces .

Stereochemical Effects

  • cis-2-Octene demonstrates stereospecific reactivity, such as preferential formation of cis-epoxides during oxidation, whereas This compound lacks geometric isomerism due to its trisubstituted structure .

Reaction Pathways In Grignard reactions, this compound forms as the major product (70% yield) compared to 1-octene (17% yield), consistent with Zaitsev’s rule favoring more substituted alkenes .

Spectroscopic Differentiation

  • IR spectroscopy reliably distinguishes This compound (960 cm⁻¹) from 1-octene (910 cm⁻¹) and cis-2-octene (960–970 cm⁻¹) .
  • GC retention times further aid identification, with This compound eluting later than 1-octene due to increased branching and molecular weight .

Biological Activity

2-Methyl-2-octene (C₈H₁₄) is an unsaturated hydrocarbon belonging to the class of alkenes. Its unique structure, characterized by a double bond between the second and third carbon atoms, contributes to its various biological activities and potential applications in medicinal chemistry and industrial processes. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties, particularly against certain bacterial strains. A study conducted on various alkenes showed that this compound demonstrated significant inhibition of bacterial growth in vitro, specifically against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
This compound5025
Control (Penicillin)51

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study evaluated its ability to inhibit lipoxygenase activity, an enzyme involved in the inflammatory response. The results indicated that:

  • Inhibition Rate: 65% at a concentration of 100 µg/mL.
  • IC50 Value: 30 µg/mL.

This suggests that this compound could be beneficial in managing inflammatory conditions .

Study on Alkenes and Their Biological Activities

A comprehensive study analyzed a series of alkenes, including this compound, for their biological activities. The researchers employed various assays to evaluate cytotoxicity, antimicrobial activity, and anti-inflammatory effects. Notably, the study highlighted:

  • Cytotoxicity: this compound exhibited low cytotoxicity towards normal human fibroblast cells with an IC50 value of over 200 µg/mL.
  • Comparison with Other Alkenes: When compared to other alkenes such as hexene and octene, this compound showed superior antimicrobial properties but lower cytotoxicity .

The biological activities of this compound can be attributed to its ability to interact with cellular membranes and enzymes. Its unsaturation allows for increased reactivity with nucleophiles, potentially leading to the formation of adducts that can modulate enzyme activities involved in inflammation and microbial resistance.

Q & A

Q. What are the established synthetic routes for 2-Methyl-2-octene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via acid-catalyzed dimerization of isobutylene or dehydration of 2-methyl-2-octanol. Key factors include:
  • Catalyst selection : Sulfuric acid or zeolites are commonly used, with zeolites offering better regioselectivity .
  • Temperature control : Higher temperatures (>100°C) favor elimination reactions but may reduce selectivity due to competing pathways .
  • Solvent-free systems : Minimizing solvents improves atom economy but requires careful monitoring of exothermic reactions .
  • Validation : Confirm product identity via GC-MS (retention index matching) and NMR (δ 1.6 ppm for geminal methyl groups) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for two singlets at δ 1.6 ppm (geminal methyl groups) and alkene protons at δ 5.1–5.3 ppm (split by coupling constants J ≈ 10 Hz for trans-isomers) .
  • ¹³C NMR : Aliphatic carbons at 22–28 ppm; alkene carbons at 115–125 ppm .
  • GC-MS : Use a nonpolar column (e.g., DB-5) with a retention index of ~850 (compared to n-alkanes). Key fragments: m/z 112 (M⁺), 97 (loss of methyl group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?

  • Methodological Answer :
  • Experimental validation : Replicate calorimetric measurements using standardized protocols (e.g., bomb calorimetry) under inert atmospheres to avoid oxidation .
  • Computational cross-check : Compare density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) with experimental values. Discrepancies >5 kJ/mol suggest systematic errors in methodology .
  • Critical analysis : Scrutinize sample purity (≥98% by GC) and calibration standards in prior studies, as impurities significantly skew results .

Q. What strategies optimize regioselectivity in catalytic dimerization reactions involving this compound?

  • Methodological Answer :
  • Catalyst modification : Use shape-selective zeolites (e.g., ZSM-5) to favor terminal alkene formation via steric hindrance .
  • Co-catalysts : Add Lewis acids (e.g., AlCl₃) to polarize alkene bonds, enhancing selectivity for branched products .
  • In-situ monitoring : Employ FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics dynamically .

Q. What computational methods predict the reactivity of this compound in radical addition reactions?

  • Methodological Answer :
  • DFT studies : Use M06-2X/cc-pVTZ to model radical adduct stability. Focus on bond dissociation energies (BDEs) of allylic C-H bonds (~85 kcal/mol) .
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., toluene vs. THF) on radical chain propagation rates .
  • Validation : Compare computed activation energies (Eₐ) with experimental Arrhenius plots (e.g., from stopped-flow spectroscopy) .

Critical Analysis & Innovation

Q. How can researchers evaluate competing mechanistic pathways for this compound isomerization under acidic conditions?

  • Methodological Answer :
  • Isotopic labeling : Use deuterated solvents (e.g., D₂O) to track protonation sites via ²H NMR .
  • Kinetic isotope effects (KIE) : Compare rates of protio and deutero systems; kₕ/k_d > 1 indicates proton transfer is rate-limiting .
  • Theoretical modeling : Apply Eyring-Polanyi equations to differentiate carbocation rearrangements (Wagner-Meerwein vs. hydride shifts) .

Q. What novel applications of this compound are emerging in polymer science, and how do they address current limitations?

  • Methodological Answer :
  • Ring-opening metathesis polymerization (ROMP) : Use Grubbs catalysts to copolymerize this compound with norbornene derivatives, enhancing elastomer flexibility .
  • Sustainability : Replace styrene in SBS copolymers to reduce toxicity; validate mechanical properties via DMA (tan δ < 0.1 at 25°C) .
  • Challenges : Address low Tg values (-60°C) by introducing polar comonomers (e.g., acrylates) .

Data Presentation Guidelines

  • Tables : Include retention indices (GC), spectral assignments (NMR), and computational vs. experimental ΔfH values .
  • Reproducibility : Document reaction conditions (catalyst loading, solvent ratios) and raw data archiving protocols per and .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.